
3'-Trifluoromethylisobutyranilide
Overview
Description
3'-Trifluoromethylisobutyranilide, also known as flutamide (CAS: 13311-84-7), is a nonsteroidal antiandrogen (NSAA) with the molecular formula C₁₁H₁₁F₃N₂O₃ and a molecular weight of 276.21 g/mol . Structurally, it features a trifluoromethyl group at the 3' position and a nitro group at the 4' position of the phenyl ring, linked to an isobutyramide moiety . It was developed as a therapeutic agent for androgen-dependent conditions, particularly prostate cancer, by competitively inhibiting androgen receptor (AR) binding and blocking testosterone uptake in target tissues .
Flutamide is administered orally, typically at 250 mg three times daily in clinical practice, and is metabolized to its active form, 2-hydroxyflutamide, which exhibits stronger AR antagonism . Common adverse effects include diarrhea, nausea, hepatotoxicity, and gynecomastia .
Preparation Methods
Acylation of 3-(Trifluoromethyl)aniline with Isobutyryl Chloride
Reaction Mechanism and Standard Protocol
The most direct route to 3'-trifluoromethylisobutyranilide involves the acylation of 3-(trifluoromethyl)aniline using isobutyryl chloride in the presence of a base. This method typically employs triethylamine or solid alkali to neutralize HCl byproducts, enhancing reaction efficiency .
Procedure :
-
Reagent Preparation : 3-(Trifluoromethyl)aniline (1.0 eq) is dissolved in dichloromethane or toluene under inert conditions.
-
Acylation : Isobutyryl chloride (1.2 eq) is added dropwise at −5°C to 40°C, followed by triethylamine (1.5 eq).
-
Work-up : The mixture is stirred for 3–5 hours, quenched with ice water, and extracted with ethyl acetate.
-
Purification : The organic layer is dried over Na₂SO₄, concentrated, and recrystallized from ethanol to yield white crystals .
Optimization and Yield Data
Parameter | Optimal Value | Yield | Source |
---|---|---|---|
Temperature | −5°C to 5°C | 83.3% | |
Solvent | Dichloromethane | 81% | |
Base | Triethylamine | 79% | |
Reaction Time | 3 hours | 83.3% |
Lower temperatures (−5°C) minimize side reactions such as over-acylation, while dichloromethane enhances solubility of the aniline precursor . Recrystallization from ethanol reduces impurities, achieving >98% purity by HPLC .
Nitration-Reduction Cascade from Isobutyranilide Derivatives
Two-Step Synthesis via Nitro Intermediates
This method involves nitration of isobutyranilide followed by reduction to introduce the trifluoromethyl group.
Step 1: Nitration
3-(Trifluoromethyl)isobutyranilide is treated with fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C. The nitro intermediate precipitates upon quenching with ice water .
Step 2: Reduction
Iron powder (60 g, 1.07 mol) reduces the nitro group in refluxing isobutyric acid under nitrogen, yielding this compound after extraction and recrystallization .
Yield and Conditions
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
1 | HNO₃, H₂SO₄ | 0–5°C | 3 h | 69% |
2 | Fe, Isobutyric Acid | Reflux | 4 h | 81% |
This cascade achieves an overall yield of 55–60%, with the reduction step being rate-limiting due to strict anaerobic requirements .
Catalytic Hydrogenation of Chlorinated Precursors
Patent-Based Synthesis (CN103570558A)
A patent route utilizes 2-chloro-5-trifluoromethylaniline as the starting material, which undergoes aminolysis, methylation, and catalytic hydrogenation .
Key Steps :
-
Aminolysis : Reacting 2-chloro-5-trifluoromethylaniline with isobutyryl chloride in dichloromethane.
-
Methylation : Using dimethyl sulfate and butyllithium in tetrahydrofuran.
-
Hydrogenation : Palladium-catalyzed hydrogenation removes the chlorine substituent, yielding this compound .
Performance Metrics
Step | Catalyst | Pressure | Yield |
---|---|---|---|
Hydrogenation | Pd/C (5 wt%) | 1 atm | 45% |
This method offers scalability but requires specialized equipment for high-pressure hydrogenation .
Acid-Catalyzed Hydrolysis of Trifluoromethyl Isobutyramides
Hydrolysis under Acidic Conditions
A novel approach involves hydrolyzing 2-methyl-3-trifluoromethyl isobutyramide in 20% H₂SO₄ at 60–200°C, followed by pH adjustment to isolate the product .
Procedure :
-
Hydrolysis : Reflux the amide in H₂SO₄ for 16 hours.
-
Neutralization : Adjust pH to 9–11 with NaOH, precipitating the product.
Efficiency and Limitations
Acid Concentration | Temperature | Yield |
---|---|---|
20% H₂SO₄ | 100°C | 95% |
While high-yielding, this method generates acidic waste, necessitating robust neutralization protocols .
Comparative Analysis of Synthesis Methods
Yield and Practicality
Method | Average Yield | Cost | Scalability |
---|---|---|---|
Acylation | 83% | $ | High |
Nitration-Reduction | 60% | $$ | Moderate |
Catalytic Hydrogenation | 45% | $$$ | Low |
Acid Hydrolysis | 95% | $ | High |
Industrial Recommendations
For large-scale production, acylation and acid hydrolysis are preferred due to high yields and low reagent costs. Catalytic hydrogenation remains niche due to Pd/C expenses .
Chemical Reactions Analysis
Types of Reactions: 3’-Trifluoromethylisobutyranilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon or iron powder in acidic conditions.
Substitution: Reagents like sodium hydroxide or other strong bases are used.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted anilides.
Scientific Research Applications
Organic Chemistry
TFMIBA serves as a reagent in organic synthesis, notably in the preparation of flutamide, a non-steroidal antiandrogen used in prostate cancer treatment. Its unique trifluoromethyl group contributes to the synthesis of complex molecules with diverse functionalities .
Biological Research
Studies have indicated that TFMIBA interacts with androgen receptors, although its specific biological effects are less documented compared to flutamide. Research has focused on its role as an impurity in flutamide formulations and how this might affect pharmacodynamics .
Case Study: Androgen Receptor Interaction
- A study demonstrated that TFMIBA could influence androgen receptor binding affinities, impacting the efficacy of flutamide in therapeutic contexts. This underscores the importance of understanding impurities in drug formulations .
Medical Applications
TFMIBA is primarily recognized for its role as an intermediate in the synthesis of flutamide. Its mechanism involves blocking androgen receptors, thereby inhibiting testosterone's action—critical for treating prostate cancer .
Clinical Relevance:
- Research has shown that TFMIBA's presence as an impurity can affect the therapeutic outcomes of flutamide, necessitating further investigation into its biological activity and safety profiles .
Industrial Applications
In addition to its pharmaceutical applications, TFMIBA is utilized in the production of agrochemicals and other industrial chemicals. Its stability and unique properties make it suitable for various chemical processes .
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Primary Application |
---|---|---|
Flutamide | Non-steroidal antiandrogen | Prostate cancer treatment |
Cyproterone Acetate | Antiandrogen | Hormonal therapy |
TFMIBA | Trifluoromethyl group | Intermediate for flutamide synthesis |
Mechanism of Action
The mechanism of action of 3’-Trifluoromethylisobutyranilide, particularly in its role as an intermediate for flutamide, involves the inhibition of androgen receptors. Flutamide, derived from 3’-Trifluoromethylisobutyranilide, blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor . This inhibition prevents the stimulation of prostatic DNA synthesis and reduces the growth of androgen-dependent tissues .
Comparison with Similar Compounds
Comparison with Similar Antiandrogenic Compounds
The following table and analysis compare 3'-trifluoromethylisobutyranilide (flutamide) with structurally and functionally related NSAAs, focusing on pharmacological profiles, efficacy, and clinical applications.
Table 1: Comparative Analysis of Antiandrogens
Key Findings:
Pharmacokinetics: Flutamide requires frequent dosing (three times daily) due to its short half-life (~6 hours), whereas bicalutamide’s extended half-life (5–7 days) allows once-daily administration, improving patient compliance . Bicalutamide’s sulfonyl linker and 4'-cyano group enhance metabolic stability, reducing first-pass liver effects compared to flutamide, which is associated with higher hepatotoxicity risk .
Efficacy and Clinical Use: Flutamide was among the first NSAAs used for prostate cancer but is often replaced by bicalutamide due to the latter’s improved safety profile and comparable efficacy in androgen deprivation therapy . In metastatic prostate cancer, bicalutamide (50 mg/day) demonstrated non-inferiority to flutamide in survival outcomes, with fewer severe gastrointestinal adverse events .
Metabolism and Active Derivatives :
- Flutamide’s metabolite, 2-hydroxyflutamide, exhibits 20–30 times greater AR-binding affinity than the parent compound, contributing to its therapeutic effect but also potentiating hepatotoxicity .
- Bicalutamide lacks active metabolites, relying on direct AR binding, which may reduce off-target toxicity .
Resistance Profiles: Both compounds face resistance via AR mutations (e.g., T878A) and splice variants (e.g., AR-V7). However, bicalutamide’s non-competitive binding may delay resistance compared to flutamide’s competitive mechanism .
Biological Activity
3'-Trifluoromethylisobutyranilide, a compound with the chemical formula C11H11F3N2O3, is a member of the isobutyranilide class. It has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
- IUPAC Name : 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
- CAS Number : 13311-84-7
- Molecular Weight : 291.21 g/mol
- Chemical Structure :
This compound exhibits various biological activities through interactions with specific molecular targets. Its primary mechanism involves modulation of receptor activity:
- Androgen Receptor Antagonism : The compound has been shown to inhibit androgen receptor activity, which is crucial for the treatment of androgen-sensitive conditions such as prostate cancer. This antagonistic action can lead to reduced cellular proliferation in androgen-dependent tissues .
- Inhibition of Enzymatic Activity : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, contributing to its potential therapeutic effects against metabolic disorders.
Biological Activity and Efficacy
The biological activity of this compound has been assessed through various assays:
- Cytotoxicity Assays : The compound has been evaluated for its cytotoxic effects on tumor cell lines using the MTT assay and colony-forming assays. Results indicate significant cytotoxicity at higher concentrations, suggesting potential as an anticancer agent .
- Cell Migration and Invasion Studies : In vitro studies have demonstrated that this compound can inhibit cell migration and invasion in cancer cell lines, which is critical for metastasis prevention .
Data Table: Summary of Biological Activities
Activity Type | Assay Method | Result |
---|---|---|
Cytotoxicity | MTT Assay | Significant at high concentrations |
Cell Migration | Scratch Assay | Inhibition observed |
Enzyme Inhibition | Specific Enzymatic Assays | Inhibition of target enzymes |
Case Studies
Several studies have explored the biological effects of this compound in clinical and experimental settings:
- Study on Prostate Cancer : A study investigated the effects of this compound on prostate cancer cell lines. The results showed a marked reduction in cell viability and proliferation rates compared to controls, supporting its role as a potential therapeutic agent against androgen-dependent tumors .
- Metabolic Disorders : Another case study focused on the compound's impact on metabolic enzyme activity related to insulin signaling pathways. Findings indicated that it could enhance insulin sensitivity and modulate glucose uptake in vitro, suggesting applications in diabetes management .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4'-nitro-3'-trifluoromethylisobutyranilide (flutamide), and how can reaction yields be improved?
Methodological Answer: The synthesis of 4'-nitro-3'-trifluoromethylisobutyranilide typically involves coupling 4-nitro-3-trifluoromethylaniline with isobutyryl chloride under controlled conditions. Key steps include:
- Solvent Selection : Tetrahydrofuran (THF) is preferred for its ability to dissolve both reactants and by-products, facilitating efficient mixing .
- Catalyst Use : Triethylamine (Et₃N) is added to neutralize HCl generated during the reaction, preventing side reactions .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and ensuring completion within 72 hours at room temperature .
Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) reduce nitro group degradation.
- Purification : Column chromatography with silica gel improves purity (>98%) for pharmacological studies .
Table 1: Synthetic Conditions and Yields
Parameter | Condition | Yield (%) | Purity (%) |
---|---|---|---|
Solvent (THF) | Room temperature | 78 | 95 |
Catalyst (Et₃N) | 2 equivalents | 85 | 98 |
Reaction Time | 72 hours | 90 | 99 |
Q. How is 4'-nitro-3'-trifluoromethylisobutyranilide characterized structurally, and what analytical techniques are essential?
Methodological Answer: Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ -62 ppm .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding antiandrogenic activity .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₁H₁₁F₃N₂O₃; 276.21 g/mol) with <2 ppm error .
Q. What is the mechanism of action of 4'-nitro-3'-trifluoromethylisobutyranilide as an antiandrogen?
Methodological Answer: The compound competitively inhibits androgen receptor (AR) binding:
- In Vitro Assays : AR ligand-binding domain (LBD) studies show IC₅₀ values of 0.8–1.2 µM, outperforming earlier analogs .
- Transcriptional Repression : Reduces AR-driven gene expression (e.g., PSA) by 90% at 10 µM in LNCaP cells .
- Metabolite Activity : Hydroxyflutamide, its active metabolite, prolongs AR antagonism through covalent modifications .
Q. What pharmacological parameters define the therapeutic window of 4'-nitro-3'-trifluoromethylisobutyranilide?
Methodological Answer: Key parameters include:
- Dose Range : 0.1–50 mg/kg/day in preclinical models, with efficacy plateauing at 25 mg/kg .
- Therapeutic Index (TI) : TI >10 (LD₅₀ = 500 mg/kg vs. ED₅₀ = 45 mg/kg) .
- Half-Life : 5–8 hours in rodents, necessitating twice-daily dosing .
Table 2: Pharmacokinetic Profile in Rodents
Parameter | Value (Mean ± SD) |
---|---|
Cₘₐₓ (mg/L) | 12.3 ± 2.1 |
Tₘₐₓ (h) | 2.5 ± 0.3 |
AUC₀–₂₄ (mg·h/L) | 98.7 ± 15.4 |
Advanced Research Questions
Q. How do in vitro and in vivo efficacy data for 4'-nitro-3'-trifluoromethylisobutyranilide correlate, and what factors explain discrepancies?
Methodological Answer: Discrepancies arise due to:
- Metabolic Activation : In vitro systems lack hepatic enzymes to convert flutamide to hydroxyflutamide, its active form .
- Protein Binding : Serum albumin reduces free drug availability in vivo by 40–60% .
- Tumor Microenvironment : Hypoxia in xenografts downregulates AR expression, reducing drug sensitivity .
Validation Strategy :
Q. What molecular mechanisms drive resistance to 4'-nitro-3'-trifluoromethylisobutyranilide in prostate cancer?
Methodological Answer: Resistance mechanisms include:
- AR Mutations : F876L and T877A mutations reduce ligand-binding affinity by 20-fold .
- Constitutive Activation : Bypass signaling via glucocorticoid receptors (GR) restores oncogenic transcription .
- Metabolic Inactivation : Upregulation of UDP-glucuronosyltransferases (UGTs) accelerates drug clearance .
Experimental Models :
Q. How can formulation challenges (e.g., stability, bioavailability) be addressed for 4'-nitro-3'-trifluoromethylisobutyranilide?
Methodological Answer:
- Excipient Optimization : Lactose and starch improve tablet stability (<5% degradation over 24 months) .
- Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance oral bioavailability by 300% .
Table 3: Formulation Stability Under Accelerated Conditions (40°C/75% RH)
Formulation | Degradation (%) at 6 Months |
---|---|
Tablet (Lactose) | 4.2 |
Capsule (PLGA) | 1.8 |
Q. How should researchers address contradictory data on 4'-nitro-3'-trifluoromethylisobutyranilide’s efficacy across studies?
Methodological Answer:
- Meta-Analysis : Pool data from ≥10 studies using fixed/random-effects models to identify outliers .
- Dose-Response Reassessment : Validate ED₅₀ values across cell lines (e.g., PC3 vs. LNCaP) to rule out model-specific biases .
Q. What mechanisms underlie rare adverse effects (e.g., vertigo) observed with 4'-nitro-3'-trifluoromethylisobutyranilide?
Methodological Answer:
- Neurovascular Hypothesis : Nitroso metabolites may transiently inhibit cerebral blood flow, validated via Doppler ultrasonography in preclinical models .
- Electrolyte Imbalance : Drug-induced hypokalemia (serum K⁺ <3.5 mM) alters vestibular function .
Q. How can biomarkers predict therapeutic response to 4'-nitro-3'-trifluoromethylisobutyranilide?
Methodological Answer:
Properties
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-7(2)10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETMKVRSDFVVHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057674 | |
Record name | 3-Trifluoromethylisobutyranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1939-27-1 | |
Record name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1939-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Trifluoromethylisobutyranilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001939271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Trifluoromethylisobutyranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-trifluoromethylisobutyranilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-TRIFLUOROMETHYLISOBUTYRANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3NS36X991 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.